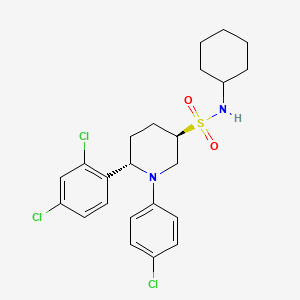![molecular formula C20H26N6O2 B10791425 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B10791425.png)
2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolopyrimidinone core, which is a fused bicyclic system, and is functionalized with a dimethylamino group and a methoxyphenylpiperazine moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic synthesis techniques. The synthetic route often starts with the construction of the pyrrolopyrimidinone core, followed by the introduction of the dimethylamino group and the methoxyphenylpiperazine moiety. Common reagents used in these steps include various amines, aldehydes, and coupling agents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic processes and automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups, potentially enhancing or altering the compound’s properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may explore its efficacy and safety as a therapeutic agent for various conditions.
Industry: Its unique properties could be leveraged in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxyphenylpiperazine groups may play crucial roles in binding to these targets, influencing their activity and triggering downstream biological pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
When compared to similar compounds, 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include other pyrrolopyrimidinone derivatives or molecules with similar functional groups, such as:
Pyrrolopyrimidinones: Compounds with variations in the substituents on the pyrrolopyrimidinone core.
Dimethylamino derivatives: Molecules featuring the dimethylamino group but different core structures.
Methoxyphenylpiperazine derivatives: Compounds with the methoxyphenylpiperazine moiety attached to different cores.
These comparisons highlight the unique aspects of the compound in terms of its reactivity, potential biological activity, and applications.
特性
分子式 |
C20H26N6O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-(dimethylamino)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H26N6O2/c1-24(2)20-22-18-15(19(27)23-20)12-14(21-18)13-25-8-10-26(11-9-25)16-6-4-5-7-17(16)28-3/h4-7,12H,8-11,13H2,1-3H3,(H2,21,22,23,27) |
InChIキー |
OIAXKPXJNIOPBF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(C=C(N2)CN3CCN(CC3)C4=CC=CC=C4OC)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)

![7-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791367.png)
![3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
![13-Propoxy-3,5-dipropyl-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B10791371.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-2,5,7-trimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791373.png)




![(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791394.png)

![(2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791406.png)
![2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile](/img/structure/B10791409.png)
